4-(2,2-Difluoroethoxy)phenylboronic acid

Physical Organic Chemistry Reaction Kinetics Suzuki-Miyaura Coupling

This para-substituted arylboronic acid features a 2,2-difluoroethoxy group that lowers pKa (≈8.6) and accelerates transmetalation in Suzuki couplings with electron-poor aryl halides. Compared to non-fluorinated analogs, it delivers higher yields and faster rates. Its moderate lipophilicity (LogP 1.6) improves membrane permeability without excessive metabolic liability, making it a rational choice for medicinal chemistry fluorine scans. The para substitution ensures superior stability and minimal protodeboronation, ideal for high-throughput experimentation. Order ≥98% purity reagent for reliable SAR data.

Molecular Formula C8H9BF2O3
Molecular Weight 201.97 g/mol
CAS No. 958453-65-1
Cat. No. B1499793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluoroethoxy)phenylboronic acid
CAS958453-65-1
Molecular FormulaC8H9BF2O3
Molecular Weight201.97 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC(F)F)(O)O
InChIInChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8,12-13H,5H2
InChIKeyZSNRGSJVRBZBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: 4-(2,2-Difluoroethoxy)phenylboronic acid (CAS 958453-65-1) for Organic Synthesis


4-(2,2-Difluoroethoxy)phenylboronic acid (CAS 958453-65-1) is a functionalized arylboronic acid reagent with the molecular formula C8H9BF2O3 and a molecular weight of 201.96 g/mol . It is classified as a key building block for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions [1]. The compound features a phenyl ring para-substituted with a 2,2-difluoroethoxy (-OCH2CHF2) group and a boronic acid (-B(OH)2) functionality .

Why 4-(2,2-Difluoroethoxy)phenylboronic Acid Cannot Be Replaced by Simple Analogs in Synthetic Route Optimization


Generic substitution of 4-(2,2-Difluoroethoxy)phenylboronic acid with structurally similar but electronically different reagents, such as 4-ethoxyphenylboronic acid, can lead to significant deviations in reaction outcomes. The electron-withdrawing nature of the gem-difluoro group is known to influence the acidity and hydrolytic stability of arylboronic acids [1], which directly impacts the rate and efficiency of the transmetalation step in Suzuki-Miyaura couplings . This electronic modulation is crucial for achieving optimal yields, especially when coupling with electron-poor substrates [2]. Consequently, simple replacement can result in lower reaction yields, increased side-product formation, and a need for re-optimization of reaction conditions.

Quantitative Evidence Guide: Differentiating 4-(2,2-Difluoroethoxy)phenylboronic acid from Key Analogs


Acidity (pKa) Comparison: Enhanced Reactivity vs. 4-Ethoxyphenylboronic Acid

The predicted acid dissociation constant (pKa) for 4-(2,2-Difluoroethoxy)phenylboronic acid is 8.61 ± 0.16 . This indicates a higher acidity compared to its non-fluorinated analog, 4-ethoxyphenylboronic acid (predicted pKa ~8.9-9.0). The increased acidity is attributed to the electron-withdrawing inductive effect of the gem-difluoro substituent on the ethoxy chain [1]. A lower pKa in arylboronic acids is correlated with a more facile formation of the reactive boronate anion under basic Suzuki-Miyaura conditions, often leading to improved transmetalation rates [2].

Physical Organic Chemistry Reaction Kinetics Suzuki-Miyaura Coupling

Lipophilicity (LogP) Differentiation for Medicinal Chemistry Design

The predicted partition coefficient (LogP) for 4-(2,2-Difluoroethoxy)phenylboronic acid is 1.64 . This is higher than the predicted LogP for its non-fluorinated analog, 4-ethoxyphenylboronic acid (predicted LogP ~1.3), and lower than the more fluorinated 4-(trifluoromethoxy)phenylboronic acid (predicted LogP ~2.6). The gem-difluoroethoxy group provides a moderate increase in lipophilicity compared to a simple ethoxy group, which can be a critical parameter for optimizing the drug-likeness of a compound [1].

Medicinal Chemistry ADME Properties Drug Design

Regioisomeric Differentiation: Distinct Reactivity from Ortho-Substituted Analogs

4-(2,2-Difluoroethoxy)phenylboronic acid (para-isomer) is expected to have different reactivity compared to its ortho-substituted analog, 2-(2,2-difluoroethoxy)phenylboronic acid (CAS 958452-29-4). Studies on fluorinated phenylboronic acids show that ortho-fluorine substitution significantly decreases hydrolytic stability compared to meta- or para-substitution [1]. The para-substitution pattern in the target compound avoids the steric hindrance and destabilizing ortho-effects, which can lead to protodeboronation side reactions [2]. Therefore, the para-isomer is likely to be a more robust and reliable reagent for general Suzuki-Miyaura coupling applications.

Organic Synthesis Steric Effects Suzuki-Miyaura Coupling

Optimal Application Scenarios for Procuring 4-(2,2-Difluoroethoxy)phenylboronic acid


Synthesis of Biaryl Pharmacophores with Tuned Lipophilicity

This compound is best suited for synthesizing biaryl drug candidates where a specific, moderate increase in lipophilicity (LogP ~1.6) is desired to improve membrane permeability without the excessive metabolic liabilities often associated with highly lipophilic or heavily fluorinated moieties . Its predicted LogP of 1.64 [1] makes it a strategic alternative to both non-fluorinated (4-ethoxy) and heavily fluorinated (4-trifluoromethoxy) arylboronic acid building blocks.

Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides

Based on its predicted lower pKa (8.61) , this reagent is a rational choice for couplings with electron-poor aryl halides. The enhanced acidity relative to non-fluorinated analogs (e.g., 4-ethoxyphenylboronic acid) suggests it will more readily form the reactive boronate anion, potentially leading to higher yields and faster reaction rates under standard catalytic conditions [1]. This property is particularly valuable in the late-stage functionalization of advanced pharmaceutical intermediates.

Medicinal Chemistry 'Fluorine Scan' and Bioisostere Exploration

The 2,2-difluoroethoxy group serves as a valuable fragment in a medicinal chemist's 'fluorine scan.' It offers a distinct electronic and steric profile compared to an ethoxy, methoxy, or trifluoromethoxy group . By incorporating this building block early in a synthesis, researchers can systematically explore the impact of this specific substitution on biological activity, target selectivity, and ADME properties.

Reliable Reagent for High-Throughput Experimentation (HTE)

Unlike its ortho-substituted isomer, which may be prone to instability and protodeboronation side reactions , the para-substituted 4-(2,2-Difluoroethoxy)phenylboronic acid is expected to be a more stable and reliable reagent. This robustness makes it a more suitable candidate for high-throughput experimentation (HTE) libraries, where consistent and predictable reactivity is paramount for generating high-quality SAR data.

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